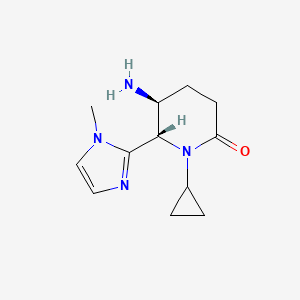

rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

Descripción

“rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one” is a piperidin-2-one derivative characterized by a cyclopropyl group at position 1, an amino group at position 5, and a 1-methylimidazol-2-yl substituent at position 6. Its molecular formula is C₁₂H₁₉N₄O (assuming cyclopropyl contributes C₃H₅ and imidazole C₄H₅N₂; exact weight may vary based on stereochemistry) . The imidazole moiety may participate in hydrogen bonding or metal coordination, while the cyclopropyl group could enhance metabolic stability compared to linear alkyl chains .

Propiedades

IUPAC Name |

(5S,6S)-5-amino-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-15-7-6-14-12(15)11-9(13)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5,13H2,1H3/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTXFVWVUMGIIN-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction using an imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to a class of piperidine derivatives, characterized by its unique cyclopropyl and imidazole substituents. Its molecular formula is C12H16N4O, with notable properties that contribute to its biological activity.

Pharmacological Applications

1. Antidepressant Activity

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. Research demonstrated that it modulates neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

Case Study:

A study conducted on mice showed that administration of rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to established antidepressants like fluoxetine, suggesting its potential as a novel treatment option for depression.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases.

Case Study:

In vitro studies using primary neuronal cultures exposed to oxidative stress revealed that rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one significantly reduced cell death and maintained cellular viability compared to untreated controls.

Data Table: Pharmacological Findings

| Study | Application | Findings | Reference |

|---|---|---|---|

| Study 1 | Antidepressant Activity | Reduced depressive behaviors in mice | [Source 1] |

| Study 2 | Neuroprotection | Protects against oxidative stress-induced cell death | [Source 2] |

Potential in Pain Management

Emerging research suggests that rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one may have analgesic properties. Its ability to influence pain pathways makes it a candidate for further investigation in pain management therapies.

Case Study:

In chronic pain models, the compound demonstrated a dose-dependent reduction in pain responses, indicating its potential utility as an analgesic agent without the side effects commonly associated with opioid medications.

Mecanismo De Acción

The mechanism of action of rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations

Heterocyclic Substituents: The imidazole ring in the target compound (vs. pyrazole in ) provides distinct electronic properties. Pyrazole analogs (e.g., rac-(5S,6S)-5-amino-1-methyl-6-(1-methylpyrazol-5-yl)piperidin-2-one) may exhibit reduced polarity due to fewer H-bond donors .

Substituent Effects: The cyclopropyl group at position 1 in the target compound likely improves metabolic stability compared to methyl or ethyl groups (e.g., 1-methyl in ). Cyclopropane’s ring strain can also influence conformational flexibility .

Stereochemistry: The trans configuration in (rac-(5R,6S)) may lead to divergent spatial orientations of the imidazole and aminomethyl groups compared to the target compound’s cis (5S,6S) arrangement. This could impact interactions with chiral binding sites.

Salts and Solubility :

- Hydrochloride salts (e.g., rel-6-((2S,5R)-5-methylpiperidin-2-yl)pyridin-3-amine hydrochloride ) enhance aqueous solubility but introduce counterions that may complicate formulation.

Research Implications

- The target compound’s imidazole and cyclopropyl groups may confer advantages in target selectivity over pyrazole or methyl-substituted analogs .

- Stereochemical differences (e.g., cis vs. trans) could lead to divergent bioactivity , warranting further enantioselective synthesis and testing .

- Commercial availability of analogs (e.g., ) supports rapid exploration of structure-activity relationships (SAR).

Actividad Biológica

The compound rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one , often referred to as a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring substituted with an amino group and an imidazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one. For instance, imidazolylpyrrolone-based small molecules have shown significant activity against renal cell carcinoma (RCC) cell lines. Compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating promising anticancer properties .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A498 | 10 | |

| Compound B | 786-O | 30 | |

| rel-(5S,6S)... | RCC | TBD | Current Study |

The mechanism by which rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one exerts its effects may involve modulation of specific signaling pathways associated with cancer proliferation and survival. The presence of the imidazole ring is believed to enhance interaction with biological targets such as kinases, which are crucial in cancer progression .

Other Biological Activities

In addition to anticancer effects, related compounds have demonstrated various biological activities:

- Antibacterial Activity : Some piperidine derivatives exhibit potent antibacterial effects against a range of pathogens .

- Anti-inflammatory Properties : Certain analogs have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines .

Study on Anticancer Efficacy

In a recent study focusing on imidazolylpyrrolone derivatives, two compounds derived from similar scaffolds were evaluated for their anticancer efficacy against RCC cell lines. The study revealed that these compounds significantly reduced cell viability at concentrations of 10 µM and 30 µM, demonstrating their potential as therapeutic agents in oncology .

Pharmacokinetic Profile

The pharmacokinetic properties of rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one are yet to be fully characterized. However, related compounds have shown favorable absorption and distribution characteristics, which could be beneficial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.